Dicalcium;dihydrogen phosphate;hydrogen phosphate

Description

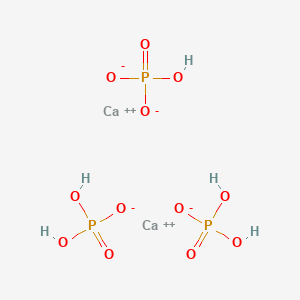

Dicalcium phosphate (DCP) and calcium dihydrogen phosphate (CDHP) are two key calcium orthophosphates with distinct chemical compositions and applications.

Dicalcium Phosphate (CaHPO₄): Also termed calcium hydrogen phosphate, it exists in anhydrous (CaHPO₄) and dihydrate (CaHPO₄·2H₂O, DCPD) forms. It has a calcium-to-phosphorus (Ca/P) molar ratio of 1.0 and is widely used in pharmaceuticals, food fortification, and fertilizers due to its low solubility in water and stability under neutral pH conditions .

- Calcium Dihydrogen Phosphate (Ca(H₂PO₄)₂): Known as monocalcium phosphate, it has a Ca/P ratio of 0.5 and is more acidic. This compound is sparingly soluble in water but dissolves readily in dilute acids. It is utilized as a leavening agent in baked goods and in animal feed formulations .

These compounds are structurally distinct, with DCP containing the hydrogen phosphate ion (HPO₄²⁻) and CDHP incorporating the dihydrogen phosphate ion (H₂PO₄⁻). Their differences in solubility, stability, and reactivity underpin their varied industrial applications.

Properties

Molecular Formula |

Ca2H5O12P3 |

|---|---|

Molecular Weight |

370.11 g/mol |

IUPAC Name |

dicalcium;dihydrogen phosphate;hydrogen phosphate |

InChI |

InChI=1S/2Ca.3H3O4P/c;;3*1-5(2,3)4/h;;3*(H3,1,2,3,4)/q2*+2;;;/p-4 |

InChI Key |

YPPBTFOGOGUDCJ-UHFFFAOYSA-J |

Canonical SMILES |

OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)([O-])[O-].[Ca+2].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Neutralization of Calcium Compounds with Phosphoric Acid

The most fundamental method for DCPD synthesis involves the neutralization of calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃) with phosphoric acid (H₃PO₄). The reaction proceeds in two stages:

- Initial acid-base reaction :

$$

\text{Ca(OH)}2 + \text{H}3\text{PO}4 \rightarrow \text{CaHPO}4\cdot2\text{H}2\text{O} + \text{H}2\text{O} \quad \text{}

$$

Stoichiometric control is critical to avoid byproducts like monocalcium phosphate (Ca(H₂PO₄)₂) or tricalcium phosphate (Ca₃(PO₄)₂).

- Temperature and pH optimization :

Maintaining a pH range of 2.5–4.0 and temperatures between 20–45°C ensures the formation of spherical DCPD crystals with particle sizes of 63–450 µm . Excess phosphoric acid prevents unreacted carbonate inclusions, which compromise pharmacopeial standards.

Key industrial parameters :

- Precipitated chalk suspension : A 28% CaCO₃ suspension reacted with 30–60% H₃PO₄ yields DCPD with >90% purity after filtration and drying.

- Reactor design : Horizontal stirred reactors with high surface-to-volume ratios enhance CO₂ release and prevent localized pH spikes.

Fluidized Bed Granulation of Fine-Grained DCPD

Fine-grained DCPD (1–50 µm) produced via conventional methods is unsuitable for direct tableting or toothpaste formulations due to poor flowability. Patent EP0445593B1 and US5108728A describe a granulation process using fluidized beds:

Dry mixing :

- 80–95 wt% DCPD (grain size <120 µm)

- 5–20 wt% Ca(OH)₂ (or CaO/CaCO₃ blends)

Fluidized bed spraying :

Drying and sieving :

Granules are dried at 150–200°C and sieved to remove fines (<120 µm) and oversize particles.

Outcomes :

- Granule size : >90% of granules exceed 120 µm, with spherical morphology.

- Bulk density : 0.6–0.8 g/cm³, ideal for tablet compression.

Stabilization with Magnesium Compounds and Sodium Pyrophosphate

DCPD tends to transform into hydroxyapatite (Ca₅(PO₄)₃OH) in aqueous environments, limiting its shelf life. US5024825A and US5427756A address this via stabilization:

Dimagnesium phosphate trihydrate (DMP-T) coating :

Sodium pyrophosphate (Na₄P₂O₇) addition :

Process conditions :

- pH adjustment : Final pH of 5.6–6.0 ensures DMP-T precipitation.

- Spray-drying : Stabilized DCPD suspensions (20–33 wt%) are spray-dried at 150–350°C to produce free-flowing powders.

Two-Stage Precipitation for Impurity Removal

Commercial phosphoric acid often contains sulfates (SO₄²⁻) and fluorides (F⁻), which contaminate DCPD. A Syrian study developed a two-stage precipitation method:

First stage (pH 2.7–2.9) :

Second stage (pH 6–7) :

Results :

| Parameter | First Stage | Second Stage |

|---|---|---|

| P removal | 17% | 83% |

| F removal | 35% | 65% |

| Final DCPD purity | - | 99.9% |

Hydrothermal Transformation into Magnesium Whitlockite

A novel approach from Konishi et al. converts DCPD into magnesium whitlockite (MgWH, Ca₁₈Mg₂(HPO₄)₂(PO₄)₁₂) for biomedical applications:

Hydrothermal reaction :

Outcomes :

Exergy Analysis of Industrial-Scale Production

An exergy study evaluated the efficiency of DCPD production via hydrochloric acid (HCl) decomposition of phosphorite:

Key reactions :

Efficiency metrics :

Chemical Reactions Analysis

Decomposition and Hydrolysis Reactions

Dicalcium phosphate undergoes decomposition and hydrolysis under specific conditions:

-

Thermal decomposition :

Heating DCPD produces dicalcium diphosphate, a polishing agent . -

Hydrolysis to apatite :

In the presence of fluoride (CaF₂), DCPD hydrolyzes to form hydroxyapatite (HAP) or octacalcium phosphate (OCP):

Fluoride enhances crystallinity and lowers pH thresholds for apatite formation .

| Hydrolysis Pathway | Conditions | Product | Key Factor |

|---|---|---|---|

| pH 6.2–6.8 | OCP | Intermediate stability | Weakly acidic solution |

| pH >6.8 or elevated T | HAP | Thermodynamically stable | Fluoride presence |

Inhibitor Effects on Crystal Growth

The kinetics of DCPD crystal growth are influenced by additives such as polyphosphates and phosphonates:

-

Polyphosphate inhibition :

Sodium pyrophosphate (Na₄P₂O₇) and hexametaphosphate ((NaPO₃)₆) reduce growth rates by adsorbing onto crystal surfaces. At 5.0 × 10⁻⁵ M, pyrophosphate decreases the rate by ~70% . -

Phosphonate inhibition :

Ethylenediaminetetra(methylenephosphonic acid) (ETMP) and hydroxyethylidene diphosphonic acid (HEDP) exhibit higher inhibition due to strong calcium complexation .

| Inhibitor | Concentration (M) | Rate Reduction | Mechanism |

|---|---|---|---|

| Sodium pyrophosphate | 5.0 × 10⁻⁵ | ~70% | Surface adsorption |

| Sodium hexametaphosphate | 5.0 × 10⁻⁵ | Higher inhibition | Longer chain length |

| ETMP | 1.0 × 10⁻⁷ | ~83% | Strong Ca²⁺ complexation |

Phase Transitions and Solubility

DCPD transitions to other calcium phosphate phases under specific conditions:

-

Phase stability :

Below pH 4.8, DCPD and DCPA (anhydrous form) are stable. Above pH 4.8, OCP and HAP become thermodynamically favored . -

Solubility product :

The solubility product () of DCPD decreases with increasing pH and temperature. At 37.5°C, ranges from 10⁻⁶ to 10⁻⁷ depending on pH .

| pH | Temperature (°C) | Solubility Product () |

|---|---|---|

| 4.9 | 25 | 3.2 × 10⁻⁶ |

| 7.0 | 37.5 | 2.1 × 10⁻⁷ |

Industrial Production Methods

Feed-grade dicalcium phosphate is produced via acidulation of phosphate rock:

| Process Step | Reactants | Product | Quality Indicator |

|---|---|---|---|

| Neutralization (first) | H₃PO₄ + CaCO₃ | Ca(H₂PO₄)₂·H₂O | Total P: 21.4%, Ca: 17.9% |

| Drying (tower) | Warm air (400°C inlet) | Feed-grade DCP | Granularity: >90% <2mm sieve |

Anhydrous DCP Production

Anhydrous dicalcium phosphate is synthesized by heating dihydrate suspensions:

-

Heating method :

Optimal temperatures range from 75°C to 105°C, yielding crystalline plate-like particles .

| Parameter | Range | Effect |

|---|---|---|

| Temperature | 75–105°C | Ensures complete dehydration |

| Molar ratio (Ca/P) | 0.8–1.0 | Controls particle size uniformity |

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CaHPO₄

- Molecular Weight : 172.09 g/mol

- CAS Number : 7757-93-9

- Physical Form : White crystalline powder, nearly insoluble in water.

Applications Overview

Dicalcium phosphate is utilized in several sectors:

- Pharmaceuticals

- Food Industry

- Agriculture

- Dental Care

- Research and Development

Pharmaceuticals

Dicalcium phosphate serves as an excipient in pharmaceutical formulations, enhancing the stability and effectiveness of tablets and capsules.

Key Functions:

- Binding Agent : Helps in holding active ingredients together.

- Disintegration Aid : Facilitates the rapid release of active compounds.

- Flowability Improvement : Enhances the manufacturing process by ensuring uniform tablet production .

Case Study:

A study demonstrated that incorporating dicalcium phosphate in tablet formulations improved the compactability and flow properties, resulting in higher production efficiency during scale-up processes .

| Property | Benefit |

|---|---|

| Binding | Stabilizes active ingredients |

| Disintegration | Fast release of drugs |

| Flowability | Facilitates uniform manufacturing |

Food Industry

In the food sector, dicalcium phosphate is widely used as a nutritional supplement and food additive.

Applications:

- Nutritional Source : Provides essential calcium and phosphorus.

- Leavening Agent : Acts as a heat-triggered acidity source in baked goods.

- Whitening Agent : Used to replace titanium dioxide in various products .

| Product Type | Application |

|---|---|

| Breakfast Cereals | Nutritional supplement |

| Baked Goods | Leavening agent |

| Nutritional Drinks | Fortification with calcium and phosphorus |

Agriculture

In agriculture, dicalcium phosphate is crucial for animal nutrition.

Uses:

- Animal Feed Supplement : Enhances the health and productivity of livestock.

- Fertilizers : Provides essential nutrients for plant growth .

Data Table:

| Animal Type | DCP Usage |

|---|---|

| Poultry | Improves bone health and growth rates |

| Swine | Enhances reproductive performance |

| Ruminants | Supports overall health |

Dental Care

Dicalcium phosphate is used in toothpaste formulations due to its abrasive properties.

Functions:

- Polishing Agent : Helps remove plaque and stains from teeth.

- Tartar Control : Reduces tartar buildup effectively .

Research and Development

Dicalcium phosphate plays a significant role in scientific research, particularly in studying calcium-phosphate interactions.

Research Findings:

A study indicated that immersion of dicalcium phosphate blocks in specific solutions led to compositional conversions that are critical for developing biomaterials for bone regeneration .

Mechanism of Action

The mechanism of action of dicalcium phosphate involves the release of calcium and phosphate ions upon dissolution. In biological systems, these ions participate in various physiological processes, including bone mineralization and maintenance of cellular functions . In the stomach, the phosphate ions react with hydrochloric acid to neutralize the pH, while in toothpaste, they support the remineralization of teeth .

Comparison with Similar Compounds

Chemical and Physical Properties

Table 1: Chemical Properties of Calcium Phosphates and Related Compounds

Key Observations :

Research Findings :

- Pharmaceuticals : DCP dihydrate (DCPD) is preferred over anhydrous DCP for direct compression tablets due to superior compressibility .

- Biomaterials : DCPD is studied for its adsorption affinity to methacryloyloxydecyl dihydrogen phosphate (10-MDP) in dental adhesives .

- Agriculture: CDHP is used in animal feed but linked to nephrocalcinosis in high doses, whereas DCP is safer for livestock .

Contradictions and Considerations

- Solubility Discrepancies : While some sources claim CDHP is "highly soluble" , regulatory documents classify it as "sparingly soluble" in water but soluble in acids . This discrepancy may arise from differences in hydration states or testing conditions.

- Regulatory Status : CDHP (E 341(i)) and DCP (E 341(ii)) are approved as food additives, but TCP (E 341(iii)) is restricted due to lower solubility .

Biological Activity

Dicalcium phosphate dihydrate (DCPD), with the chemical formula CaHPO₄·2H₂O, is a significant compound in various biological systems. Its biological activity is primarily associated with its roles in bone health, dental applications, and as a biomaterial in medical settings. This article explores the biological activity of DCPD, supported by research findings, case studies, and relevant data tables.

DCPD exists in three forms:

- Dihydrate (CaHPO₄·2H₂O) : Known as brushite, it is the most common form found in biological environments.

- Monohydrate (CaHPO₄·H₂O) : Less stable than the dihydrate.

- Anhydrous form (CaHPO₄) : Known as monetite, it is less soluble and more stable at lower pH levels.

The solubility of DCPD is influenced by pH, with higher solubility observed in acidic conditions. It has been documented that DCPD plays a critical role in dental calculus and kidney stone formation due to its precipitation properties at physiological pH levels .

1. Bone Health and Mineralization

DCPD contributes significantly to bone mineralization. Calcium phosphate compounds are essential for maintaining bone density and structure. Research indicates that the presence of DCPD enhances osteoblast activity, promoting bone formation and mineralization . The compound also plays a role in regulating calcium homeostasis by influencing parathyroid hormone (PTH) secretion, thereby affecting calcium deposition in bones .

2. Dental Applications

In dentistry, DCPD is utilized for its remineralization properties. It aids in the repair of enamel by providing calcium and phosphate ions necessary for restoring tooth structure. Studies have shown that formulations containing DCPD can enhance tooth whitening and improve enamel surface properties after bleaching treatments .

3. Biomaterials

As a biomaterial, DCPD has applications in tissue engineering and regenerative medicine. Its biocompatibility makes it suitable for use in bone grafts and dental implants. DCPD can serve as a scaffold for cell attachment and proliferation, facilitating tissue regeneration .

Case Study 1: Hyperthermia Cancer Therapy

A study investigated the use of magnetic nanoparticles based on DCPD for hyperthermia cancer therapy. The results showed that these nanoparticles exhibited relative cancer-killing ability without harming normal cells in vitro, indicating potential therapeutic applications .

Case Study 2: Dental Health

Research on the effectiveness of DCPD-containing toothpaste demonstrated significant improvements in enamel remineralization compared to fluoride-only products. This highlights the compound's utility in enhancing dental health through non-invasive means .

Table 1: Solubility of Calcium Phosphate Compounds

| Compound | Solubility (g/L) | pH Level |

|---|---|---|

| Monocalcium Phosphate (MCP) | 93.9 | 2.4 |

| Dicalcium Phosphate (DCP) | 153 | 6.5 |

This table illustrates the solubility variations of calcium phosphate compounds under different pH conditions, emphasizing the higher solubility of DCP compared to MCP .

Q & A

Basic Research Question

- Fluorometric Assays : Use kits with enzymatic conversion of H₂PO₄⁻ to dihydroxyacetone phosphate (DHAP), coupled to NADH depletion (detection limit: 0.1–10 µM).

- Ion Chromatography : Employ a Dionex IonPac AS11-HC column with suppressed conductivity detection (linear range: 0.5–50 ppm).

- Colorimetric Methods : Phosphomolybdate complex formation at 820 nm, validated against NIST reference materials .

How do dissolution kinetics of dicalcium phosphate dihydrate vary under simulated physiological conditions?

Advanced Research Question

- Experimental Setup : Use a flow-through reactor with simulated body fluid (SBF) at 37°C and pH 7.4. Monitor Ca²⁺ release via ICP-OES.

- Kinetic Model : Fit data to a diffusion-controlled model (e.g., Higuchi equation). Brushite dissolution rates (~10⁻⁷ mol/m²/s) are pH-dependent, accelerating below pH 6.0.

- Surface Analysis : Post-dissolution AFM reveals etch pits aligned with crystallographic planes .

What strategies prevent phase transformation of dicalcium phosphate to hydroxyapatite in pharmaceutical formulations?

Advanced Research Question

- Stabilizers : Add 1–2 wt% citrate or pyrophosphate ions to inhibit hydroxyapatite nucleation.

- Lyophilization : Rapid freezing (−80°C) and low-temperature drying reduce recrystallization.

- Storage Conditions : Maintain humidity <30% and temperature <25°C. Validate stability via FTIR (absence of PO₄³⁻ bands at 1020 cm⁻¹) .

How can calcium phosphate nanocomposites be synthesized with controlled porosity for drug delivery?

Advanced Research Question

- Template Method : Use triblock copolymers (e.g., Pluronic F127) to create mesopores (2–50 nm). Mix Ca²⁺/PO₄³⁻ precursors at 4°C to delay crystallization.

- Post-Synthesis Etching : Immerse in 0.1 M EDTA for 1 hour to widen pores.

- Characterization : BET analysis confirms surface area >100 m²/g; TEM shows uniform pore distribution .

What mechanisms explain the inhibitory effects of dihydrogen phosphate on alkaline phosphatase activity?

Basic Research Question

- Competitive Inhibition : H₂PO₄⁻ binds to the enzyme’s active site (Km increases 2–3 fold).

- Experimental Validation : Use Lineweaver-Burk plots with varying p-nitrophenyl phosphate (pNPP) and H₂PO₄⁻ concentrations.

- Structural Analysis : Molecular docking simulations show H₂PO₄⁻ occupying the same binding pocket as pNPP .

How do co-precipitation parameters influence the calcium-to-phosphate ratio in biphasic calcium phosphate ceramics?

Advanced Research Question

- pH Control : Maintain pH 7.0–8.0 during precipitation to favor hydroxyapatite (Ca/P 1.67) over brushite (Ca/P 1.0).

- Temperature Effects : Higher temperatures (>60°C) promote β-tricalcium phosphate (Ca/P 1.5).

- Rietveld Refinement : Quantify phase ratios using XRD data and software like TOPAS .

What validation protocols ensure accuracy in quantifying hydrogen phosphate contaminants in high-purity reagents?

Basic Research Question

- Sample Preparation : Use ultrapure water (18.2 MΩ·cm) to avoid contamination. Filter through 0.22 µm membranes.

- QC Standards : Spike samples with certified reference materials (e.g., NIST SRM 1944) for recovery tests (target: 95–105%).

- Interference Checks : Test for common anions (e.g., Cl⁻, SO₄²⁻) via ion chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.